![molecular formula C29H25N5O4S2 B2702551 N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-2-((4,5-diphenyloxazol-2-yl)thio)acetamide CAS No. 361193-42-2](/img/structure/B2702551.png)
N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-2-((4,5-diphenyloxazol-2-yl)thio)acetamide
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Description
N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-2-((4,5-diphenyloxazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C29H25N5O4S2 and its molecular weight is 571.67. The purity is usually 95%.
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Scientific Research Applications
Radioligand Imaging in PET
A study by Dollé et al. (2008) discusses the synthesis of DPA-714, a compound related to the chemical , used as a selective ligand for the translocator protein (18 kDa) with PET imaging applications. This compound was designed for labeling with fluorine-18, allowing in vivo imaging using positron emission tomography, indicating potential applications in radioligand imaging (Dollé et al., 2008).
Synthesis of Pyrimidine-Triazole Derivatives
Majithiya and Bheshdadia (2022) reported on the synthesis of novel derivatives of 2,2′-(4,4′-(((4-(3-oxomorpholino)phenyl)-azanediyl)-bis(methylene))bis(1H-1,2,3-triazole-4,1-diyl))bis(N-(4-phenyl-pyrimidin-2-yl)acetamide). These compounds were synthesized from 4-(4-aminophenyl)morpholin-3-one molecule by a multistep process. Their study indicates potential applications in antimicrobial activity, showcasing the utility of this compound in creating new antimicrobial agents (Majithiya & Bheshdadia, 2022).
Antitumor Activity
Alqasoumi et al. (2009) synthesized various derivatives of acetamide, pyrrole, pyrrolopyrimidine, thiocyanate, hydrazone, pyrazole, isothiocyanate, and thiophene, all containing a pyrazole moiety, to evaluate their antitumor activity. This study highlights the potential of such chemical compounds, including those related to the chemical , in developing new antitumor agents (Alqasoumi et al., 2009).
Crystal Structures Analysis
Subasri et al. (2016) examined the crystal structures of related compounds, focusing on the folded conformation about the methylene C atom of the thioacetamide bridge. This study is significant for understanding the molecular conformation and potential interactions of such compounds, which is vital in drug design and other scientific applications (Subasri et al., 2016).
properties
IUPAC Name |
N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25N5O4S2/c1-19-17-20(2)31-28(30-19)34-40(36,37)24-15-13-23(14-16-24)32-25(35)18-39-29-33-26(21-9-5-3-6-10-21)27(38-29)22-11-7-4-8-12-22/h3-17H,18H2,1-2H3,(H,32,35)(H,30,31,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMYRCMYCGAIAAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CSC3=NC(=C(O3)C4=CC=CC=C4)C5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25N5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
571.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-2-((4,5-diphenyloxazol-2-yl)thio)acetamide |
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